molecular formula C17H20N6O B14390532 4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one CAS No. 88534-60-5

4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one

Cat. No.: B14390532
CAS No.: 88534-60-5
M. Wt: 324.4 g/mol
InChI Key: UPVYGYVAHARVJE-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one is a complex organic compound featuring a pentan-3-one backbone with two 1H-1,2,4-triazol-1-yl groups and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of a substituted benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions are common, especially involving the triazole groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

The major products depend on the specific reactions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one involves its interaction with specific molecular targets. For instance, the triazole groups can bind to metal ions in enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can block the active site of the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one is unique due to its specific substitution pattern and the presence of two triazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

88534-60-5

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

4,4-dimethyl-1-phenyl-1,2-bis(1,2,4-triazol-1-yl)pentan-3-one

InChI

InChI=1S/C17H20N6O/c1-17(2,3)16(24)15(23-12-19-10-21-23)14(22-11-18-9-20-22)13-7-5-4-6-8-13/h4-12,14-15H,1-3H3

InChI Key

UPVYGYVAHARVJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C(C1=CC=CC=C1)N2C=NC=N2)N3C=NC=N3

Origin of Product

United States

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